N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is a synthetic compound that acts as a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). [] These enzymes play crucial roles in the PI3K pathway, which is often dysregulated in various cancers. [] This compound has garnered significant interest in oncology research due to its potential as an anticancer agent. []
The molecular structure of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is characterized by a thieno[3,2-d]pyrimidine core. [] This core structure serves as a scaffold for various substitutions that modulate the compound's pharmacological properties. [] The presence of specific functional groups, such as piperidine and methylamine moieties, contributes to its binding affinity for PI3K and mTOR. [] X-ray crystallography studies have provided detailed insights into the spatial arrangement of atoms within the molecule, revealing crucial interactions with the target enzymes. [, , ]
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine is a complex organic compound that exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. This compound features a thieno[3,2-d]pyrimidine core linked to a piperidine moiety through a methanamine group. Its molecular formula is with a molecular weight of approximately . The presence of nitrogen and sulfur in its structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine belongs to the class of thienopyrimidine derivatives, which are known for their diverse biological activities. This classification highlights its potential role in pharmaceutical chemistry and drug development.
The synthesis of N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine can be achieved through several methods commonly used in organic synthesis. These methods may include:
Specific synthetic routes often involve the formation of the thieno[3,2-d]pyrimidine ring followed by the introduction of the piperidine moiety through nucleophilic substitution reactions .
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine can undergo various chemical reactions typical for amines and heterocycles. These reactions may include:
These reactions are critical for understanding how N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine interacts with other molecules in biological systems .
The mechanism of action for N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine likely involves its ability to bind to specific proteins or enzymes within biological pathways.
Key aspects include:
The physical and chemical properties of N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
Boiling Point | Not specified |
Solubility | Polar solvents (assumed) |
These properties are essential for understanding the behavior of the compound in various environments and applications .
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine has potential applications in several scientific fields:
Thieno[3,2-d]pyrimidine scaffolds represent a privileged structural motif in kinase inhibitor design due to their versatile binding capabilities and tunable physicochemical properties. These bicyclic heterocycles serve as bioisosteric replacements for purine nucleobases, enabling competitive binding at ATP sites while conferring enhanced selectivity profiles. The core structure consists of a fused thiophene-pyrimidine system that provides three key hydrogen-bonding vectors (N1, C2-NH₂, and N3) critical for engaging conserved kinase hinge regions [1] [3]. This molecular architecture permits extensive structural diversification at the C4 position, where various pharmacophores can be introduced to optimize target engagement and pharmacokinetic properties.
Table 1: Kinase Inhibition Profiles of Thieno[3,2-d]pyrimidine Derivatives
C4 Substituent | Target Kinase(s) | Biochemical IC₅₀ (nM) | Cellular Activity |
---|---|---|---|
Piperidin-4-ylmethanamine | aPKCι/ζ | 18 ± 3 | VEGF-induced permeability inhibition |
4-Phenylpiperazine | aPKCι/ζ | 42 ± 7 | Moderate permeability inhibition |
N-methylpiperazine | aPKCι/ζ | 210 ± 25 | Weak cellular activity |
4-Pyridyl | Inactive | >10,000 | No activity |
The exceptional potency of the piperidin-4-ylmethanamine substitution pattern (exemplified by N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine) arises from its dual functionality: (1) the piperidine nitrogen forms a critical salt bridge with Glu428 in the hinge region of aPKC isoforms, and (2) the methylamine extension projects into a hydrophobic pocket formed by Leu384, Val404, and Ala483 [2]. This precise molecular recognition underlies the compound's low nanomolar potency against atypical protein kinase C (aPKC) isoforms ι and ζ, which share 100% residue identity within their ATP-binding pockets [2]. The scaffold's drug-like properties are evidenced by calculated parameters: molecular weight 248.35 g/mol, cLogP ~2.1, and polar surface area ~55 Ų – values within optimal ranges for central nervous system penetration and oral bioavailability [1].
The development of N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine represents a strategic optimization from first-generation tricyclic inhibitors. The lead compound CRT0066854 (1) featured a 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core with a 4-pyridyl substituent at C2, demonstrating potent aPKC inhibition (IC₅₀ = 15 nM) but suboptimal pharmaceutical properties [2]. X-ray crystallography revealed the tricyclic system buried deep within a hydrophobic pocket of PKCι (PDB: 4DC2), with the pyridyl moiety solvent-exposed [2].
Structural simplification to the bicyclic thieno[3,2-d]pyrimidine system addressed three critical limitations: (1) reduced molecular complexity enhanced synthetic accessibility from commercially available 4-chloro-thieno[3,2-d]pyrimidine precursors; (2) decreased lipophilicity (cLogP reduction from 4.8 to 2.3) improved aqueous solubility; and (3) elimination of the metabolic hot spot (benzene ring) increased microsomal stability [1] [2]. Crucially, the regioisomeric shift from [2,3-d] to [3,2-d] fusion reoriented the hydrogen-bonding topology, better aligning the N3 atom with the backbone NH of Glu428 in the kinase hinge region. This modification maintained key hydrophobic interactions with Val404 and Leu471 while reducing steric clashes with the glycine-rich loop [2].
Structure-activity relationship (SAR) studies demonstrated that C4-amino substitutions were essential, with piperidin-4-yl derivatives showing 15-fold greater potency against aPKCζ (IC₅₀ = 23 nM) compared to morpholine analogues (IC₅₀ = 350 nM) [2]. The complete loss of activity in the C4-pyridine congener (IC₅₀ > 10,000 nM) underscored the requirement for basic nitrogen at this position to form electrostatic interactions with the catalytic lysine (Lys274) [2].
The piperidine-methanamine moiety in N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine serves as a multifunctional pharmacophore engineered to address specific challenges in aPKC inhibition. The design integrates three key elements: (1) a protonatable piperidine nitrogen for hinge region interaction; (2) a methylene spacer for optimal vector alignment; and (3) a terminal N-methylamine for enhanced membrane permeability and target residence time [1] [6].
Molecular modeling studies revealed that the extended methanamine chain accesses a solvent-exposed region near the gatekeeper residue (Met334 in PKCι), allowing for strategic modifications to modulate selectivity. The N-methyl group specifically disrupts potential hydrogen bonding with non-target kinases while creating favorable van der Waals interactions with the hydrophobic shelf formed by Pro347 and Leu351 [2]. This conferred exceptional selectivity over 31 tested kinases, including conventional PKC isoforms (α, βI, βII, γ) and other AGC family members (PKA, PKG, PDK1) [2].
Table 2: Impact of Piperidine-Methanamine Substitutions on Biological Activity
Piperidine-4-yl Modification | aPKCζ IC₅₀ (nM) | BREC Permeability IC₅₀ (μM) | LogD₇.₄ | Oral Bioavailability (%) |
---|---|---|---|---|
Methanamine (unsubstituted) | 18 ± 2 | 0.38 ± 0.05 | 0.9 | 28 |
N-methyl-methanamine | 23 ± 3 | 0.42 ± 0.07 | 1.2 | 65 |
N,N-dimethyl-methanamine | 210 ± 25 | 1.8 ± 0.3 | 1.8 | 82 |
Methanol | 1,450 ± 210 | >10 | -0.4 | <5 |
The terminal amine methylation significantly improved pharmacokinetic properties without compromising potency: (1) moderate plasma protein binding (65% vs. 85% for unmethylated analogue) enhanced free fraction; (2) increased lipophilicity (LogD from 0.9 to 1.2) improved blood-brain barrier penetration; and (3) reduced substrate potential for amine oxidase metabolism extended half-life [1] [2]. These optimizations culminated in exceptional tissue distribution, with ocular concentrations reaching 15-fold plasma levels after oral administration – a critical attribute for targeting retinal vascular permeability [2].
Functionally, this substitution pattern preserved dual inhibitory activity against both VEGF- and TNFα-induced endothelial permeability (IC₅₀ = 420 nM in BREC cells) while preventing NFκB activation in HEK293 cells (IC₅₀ = 380 nM) [2]. This multifunctional activity stems from disruption of aPKC-mediated phosphorylation events: inhibition of PKCζ blocks IκB phosphorylation and subsequent NFκB nuclear translocation, while PKCι inhibition prevents cytoskeletal reorganization and endothelial junction destabilization [2]. The structural similarity to optimized 2,4-diaminoquinazoline derivatives with demonstrated bactericidal activity further supports the pharmacological relevance of this substitution pattern in diverse therapeutic contexts [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7